

Application Notes and Protocols for the Analytical Detection of (Z)-Azoxystrobin

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of **(Z)-Azoxystrobin** in various matrices. The protocols are intended to guide researchers and analysts in developing and implementing robust analytical methods for residue analysis, quality control, and environmental monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of azoxystrobin. When coupled with a Diode Array Detector (DAD) or UV detector, it offers a reliable and cost-effective analytical solution.

Quantitative Data Summary

Parameter	HPLC-UV/DAD	Matrix	Reference
Linear Range	2.5 - 50 µg/mL	Formulations	[1]
Regression Coefficient (r ²)	0.999	Formulations	[1][2]
Limit of Detection (LOD)	-	-	-
Limit of Quantification (LOQ)	-	-	-
Recovery	89% - 99%	Formulations	[1]
83.69% - 91.58%	Green Beans	[1]	
81.99% - 107.85%	Peas	[1]	
97% - 103%	Formulations	[1]	
101.9%	Formulations	[3]	
Relative Standard Deviation (RSD)	2.2% - 8.5%	Formulations	[1]
<1.9%	Formulations	[3]	

Experimental Protocol: HPLC-DAD Analysis of Azoxystrobin in Formulations

This protocol is adapted from methodologies for the analysis of azoxystrobin in pesticide formulations.[1][3]

1. Materials and Reagents

- Azoxystrobin analytical standard
- Acetonitrile (HPLC grade)
- Water (ultrapure)

- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters

2. Instrumentation

- HPLC system equipped with a Diode Array Detector (DAD) or UV detector
- C18 reverse-phase column (e.g., Zorbax SB-C18, 5 μm , 250 mm x 3 mm)[3]
- Data acquisition and processing software

3. Chromatographic Conditions

- Mobile Phase: Acetonitrile and water (80:20, v/v)[1] or Acetonitrile and ultrapure water (90:10, v/v)[3]
- Flow Rate: 1.0 mL/min[1] or 0.9 mL/min[3]
- Column Temperature: 25 $^{\circ}\text{C}$ [3]
- Detection Wavelength: 255 nm[1] or 218 nm[3]
- Injection Volume: 1 μL [3] to 20 μL
- Run Time: 15 minutes[1]

4. Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh about 50 mg of azoxystrobin working standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.5, 5, 10, 25, 50 $\mu\text{g/mL}$) by serial dilution of the stock solution with the mobile phase.

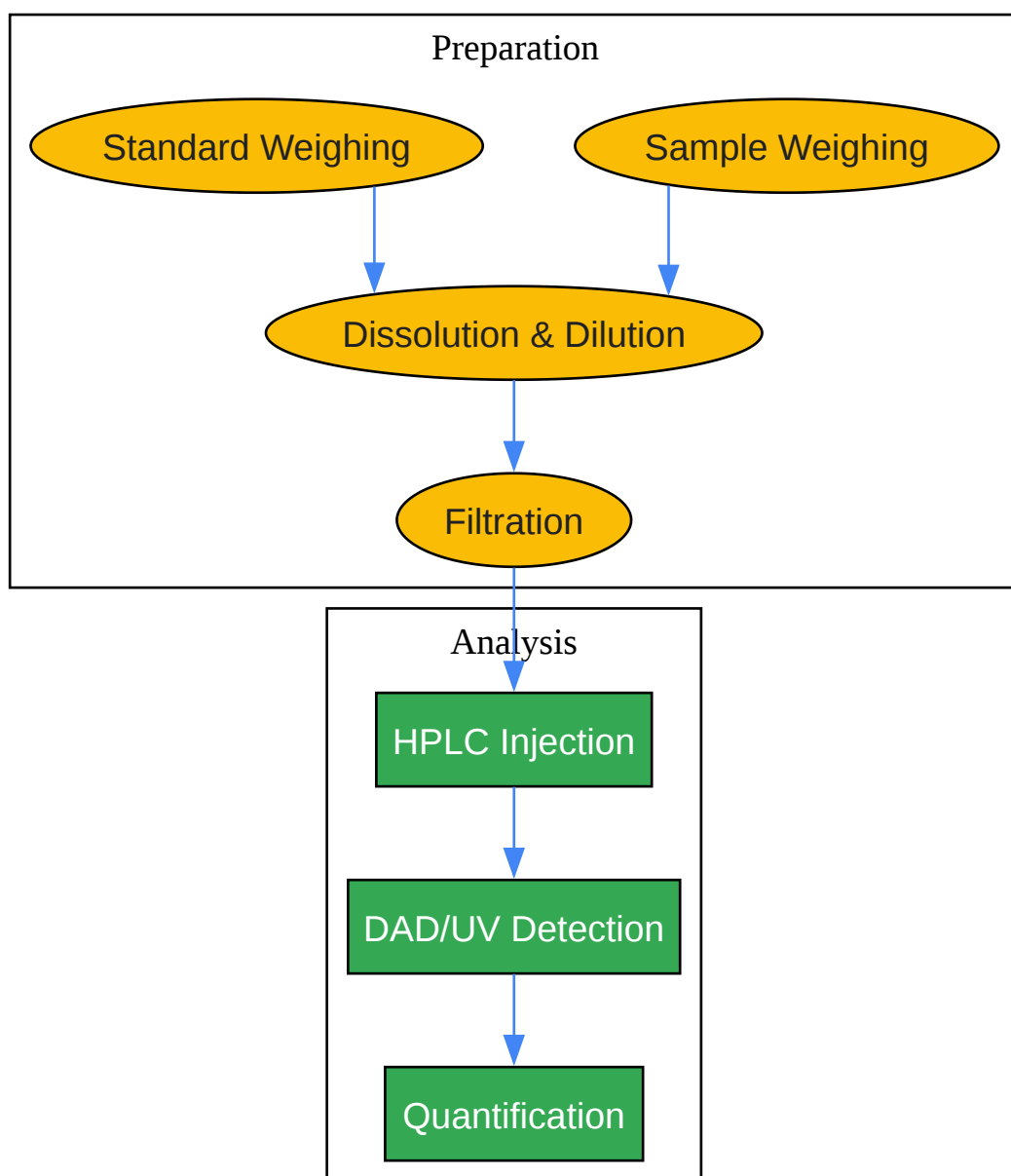
5. Sample Preparation (Formulations)

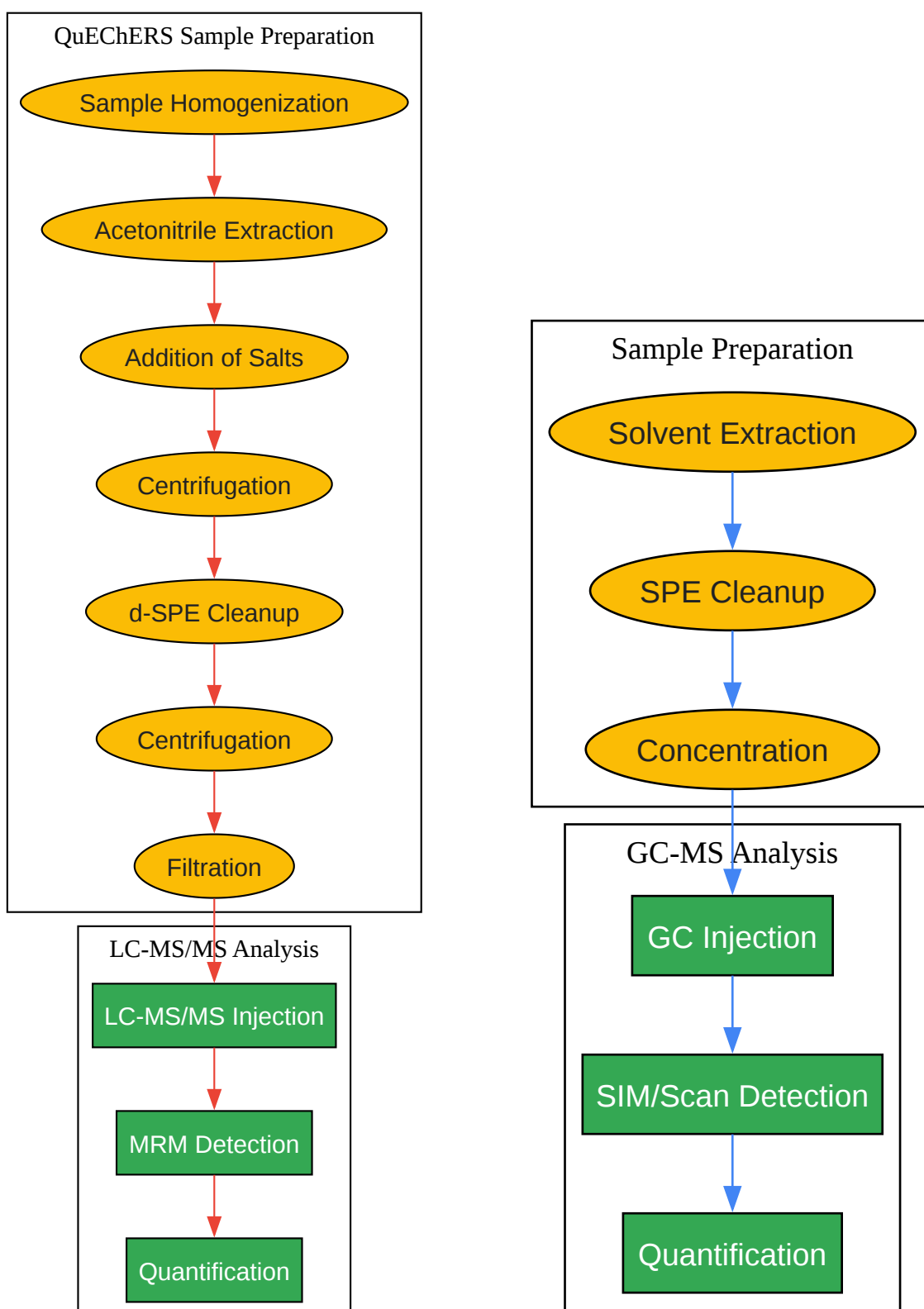
- Accurately weigh a portion of the formulation equivalent to about 50 mg of azoxystrobin into a 50 mL volumetric flask.
- Add approximately 30 mL of mobile phase and sonicate to dissolve.
- Dilute to volume with the mobile phase and mix well.
- Filter an aliquot through a 0.45 μ m syringe filter into an HPLC vial.

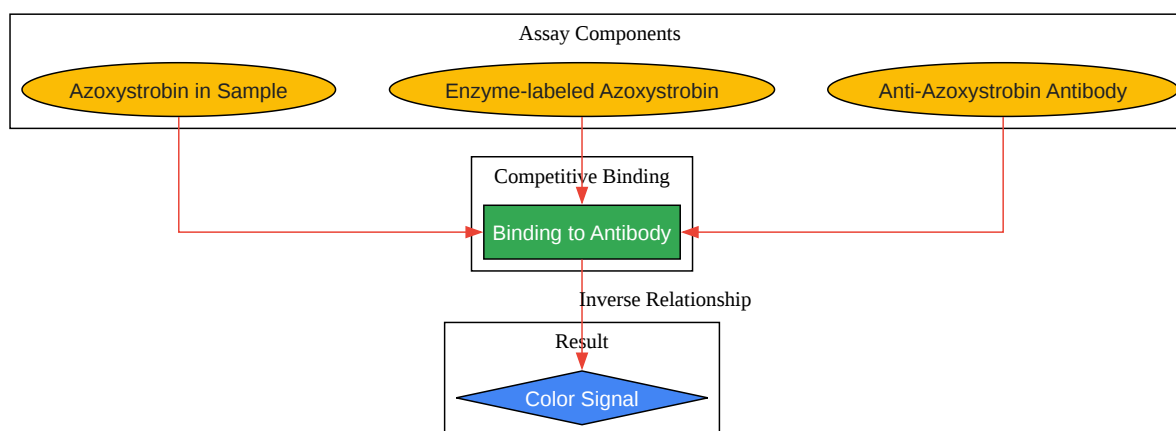
6. Analysis

- Inject the standard solutions to construct a calibration curve.
- Inject the sample solutions.
- Quantify the amount of azoxystrobin in the sample by comparing the peak area with the calibration curve.

Diagram of HPLC Analysis Workflow







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References

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- 2. researchgate.net [researchgate.net]
- 3. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]
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